molecular formula C17H21N3O3S B2995599 (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320458-58-8

(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2995599
CAS No.: 2320458-58-8
M. Wt: 347.43
InChI Key: RNJDLOYSKBFTHY-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320458-58-8) is a chiral bicyclic amine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined 8-azabicyclo[3.2.1]octane core, a structure often explored for its potential as a molecular scaffold . The molecule is further functionalized with a 4-methoxybenzenesulfonyl group and a 1H-pyrazol-1-yl substituent, which can act as key pharmacophores influencing molecular recognition and binding interactions . With a molecular formula of C17H21N3O3S and a molecular weight of 347.43 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structural characteristics, including a polar surface area of 72.8 Ų , make it a valuable candidate for researchers developing novel therapeutic agents, particularly for targeting the central nervous system. The compound is offered with various packaging options to suit different research scales. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16-5-7-17(8-6-16)24(21,22)20-13-3-4-14(20)12-15(11-13)19-10-2-9-18-19/h2,5-10,13-15H,3-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJDLOYSKBFTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a novel class of azabicyclic compounds that have garnered attention due to their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the degradation of endogenous palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic properties.

The primary biological activity of this compound revolves around its ability to inhibit NAAA. By inhibiting this enzyme, the compound helps preserve PEA levels, thus enhancing its therapeutic effects at sites of inflammation. The mechanism is characterized as non-covalent, which is advantageous for maintaining selectivity and reducing potential off-target effects .

Structure-Activity Relationship (SAR)

The biological efficacy of (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has been explored through various structure-activity relationship studies. Modifications to the pyrazole and azabicyclo structures have shown significant impacts on inhibitory potency against NAAA.

Key Findings:

  • Inhibitory Potency : The compound exhibits low nanomolar inhibitory activity (IC50 = 0.042 μM) against human NAAA, indicating high potency .
  • Selectivity : It demonstrates selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, with only modest inhibition observed at higher concentrations (25% and 34% inhibition at 30 μM, respectively) .

Data Tables

CompoundStructureIC50 (μM)Selectivity
ARN19689Structure0.042High
ARN16186Structure0.64Moderate
ARN50Structure0.33High

Note: Structures are illustrative; actual structures should be derived from chemical databases.

Study 1: In Vivo Pharmacological Effects

In a preclinical study evaluating the anti-inflammatory effects of the compound in animal models, significant reductions in inflammatory markers were observed after administration of (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane compared to control groups. The study highlighted its potential for treating chronic pain conditions through modulation of endocannabinoid signaling pathways.

Study 2: Safety Profile Assessment

A safety assessment conducted on various dosages indicated no significant adverse effects in the tested animal models, suggesting a favorable safety profile for further clinical development.

Comparison with Similar Compounds

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Sulfonyl Group Modifications: The 4-methoxyphenyl sulfonyl group (target compound) provides moderate electron-donating effects, favoring interactions with receptors requiring aromatic stacking . Chlorine substitution () improves membrane permeability but may reduce solubility .
  • Heterocyclic Substituents: Pyrazole (target compound) offers hydrogen-bonding capability, whereas triazole () improves metabolic stability due to reduced susceptibility to oxidation .
  • Stereochemical Considerations :

    • The (1R,5S) configuration in the target compound is critical for mimicking tropane alkaloid pharmacology, as seen in atropine derivatives . Other stereoisomers (e.g., 1R,3R,5S in ) show divergent receptor affinities .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Chloro-4-methoxyphenyl Analog Naphthyl Analog
LogP (Predicted) 2.8 3.1 3.5
Water Solubility Moderate Low Low
Metabolic Stability Moderate High Moderate

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for stereoselective synthesis of the bicyclo[3.2.1]octane core?

  • Methodology: Utilize stereocontrolled cycloaddition or ring-closing metathesis. For example, the synthesis of similar 8-azabicyclo[3.2.1]octane derivatives involves sulfonylation of intermediates with 4-methoxyphenylsulfonyl chloride in anhydrous THF, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) .
  • Key Considerations: Monitor reaction temperature (e.g., reflux conditions) and stoichiometry to preserve stereochemistry at the 1R and 5S positions .

Q. How can the purity of the compound be validated post-synthesis?

  • Methodology: Employ HPLC with a Purospher®STAR column (C18, 5 µm) and a mobile phase gradient of acetonitrile/water (0.1% TFA). Purity >95% is achievable, as demonstrated for structurally related sulfonamide derivatives .
  • Advanced Techniques: High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., NOESY) confirm molecular integrity and stereochemistry .

Q. What solvent systems are optimal for recrystallization?

  • Methodology: Recrystallize from methanol or ethanol, as evidenced by purification protocols for pyrazole-containing bicyclic compounds. For example, 1-(3,4-dimethylphenyl)-3-phenyl-2-pyrazolines are recrystallized using methanol to yield solids with >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl or pyrazole groups) influence biological activity?

  • Experimental Design: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., 3,5-dimethylpyrazole or 4-fluorophenyl sulfonyl groups). Test in vitro activity using assays like radioligand binding (e.g., for GPCR targets) .
  • Data Analysis: Compare IC50 values and correlate with steric/electronic properties (Hammett constants) of substituents. For example, bulkier sulfonamide groups may reduce membrane permeability .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodology: Use molecular docking (e.g., AutoDock Vina) with crystal structures of related targets (e.g., PIM1 kinase). The pyrazole moiety may form hydrogen bonds with catalytic lysine residues, while the sulfonyl group enhances hydrophobic interactions .
  • Validation: Cross-validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) binding assays .

Q. What analytical techniques resolve conflicting data on metabolic stability?

  • Approach: Perform parallel artificial membrane permeability assays (PAMPA) and liver microsomal stability tests. For instance, the 4-methoxyphenyl group may reduce CYP450-mediated oxidation, enhancing metabolic stability compared to non-substituted analogs .
  • Troubleshooting: Use LC-MS/MS to identify degradation products and adjust substituents (e.g., fluorine substitution) to block metabolic hotspots .

Methodological Challenges

Q. How to address low yields in sulfonylation reactions?

  • Optimization: Preactivate the bicyclic amine with a base (e.g., triethylamine) before adding sulfonyl chloride. For example, yields improved from 45% to 72% when using dry THF and stoichiometric base .
  • Alternative Routes: Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies mitigate racemization during functionalization?

  • Preventative Measures: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Sharpless epoxidation) to retain stereochemical integrity at the 1R and 5S positions .
  • Monitoring: Track enantiomeric excess (ee) via chiral HPLC with a CHIRALPAK® AD-H column .

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